molecular formula C10H6N2O B8608433 6-Hydroxy-3-quinolinecarbonitrile CAS No. 13669-59-5

6-Hydroxy-3-quinolinecarbonitrile

Cat. No.: B8608433
CAS No.: 13669-59-5
M. Wt: 170.17 g/mol
InChI Key: FTJUASCRKDSIKI-UHFFFAOYSA-N
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Description

6-Hydroxy-3-quinolinecarbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. It features a quinoline core with a cyano group at the third position and a hydroxyl group at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-quinolinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by oxidation to yield the desired product. Another method includes the reaction of 2-cyanoaniline with diethyl malonate in the presence of a base, followed by cyclization and oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids and transition metals may be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-3-quinolinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. Its combination of a cyano and hydroxyl group allows for versatile chemical transformations and potential therapeutic applications .

Properties

CAS No.

13669-59-5

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

6-hydroxyquinoline-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H

InChI Key

FTJUASCRKDSIKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-6-hydroxyquinoline (1.12 g) in dry N-methylpyrrolidin-2-one (10 ml) was treated with cuprous cyanide (0.55 g) and stirred at 150° C. for 7 hours under an atmosphere of nitrogen then stored at ambient temperature for 18 hours. The mixture was treated with sodium cyanide (1.5 g) in water (5 ml) and heated at 75° C. for 15 minutes. 10% Aqueous ammonium chloride solution (25 ml) was added and the mixture cooled to ambient temperature. The reaction mixture was extracted with ethyl acetate and the organic phase separated, washed with water, dried over magnesium sulphate and evaporated under reduced pressure to give a yellow brown solid. The solid was fractionated by chromatography to give the required product as a yellow solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

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